molecular formula C15H13N3O4 B2593421 N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 921861-26-9

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2593421
CAS No.: 921861-26-9
M. Wt: 299.286
InChI Key: KEUSELIUEYMLPM-UHFFFAOYSA-N
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Description

N-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with an oxolan-2-yl (tetrahydrofuran) moiety and at the 2-position with a 1-benzofuran-2-carboxamide group. This structure combines the bioisosteric properties of 1,3,4-oxadiazole—a five-membered aromatic ring with two nitrogen atoms—with the lipophilic tetrahydrofuran and benzofuran systems.

The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the oxolan-2-yl group may improve solubility compared to non-polar substituents.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13(12-8-9-4-1-2-5-10(9)21-12)16-15-18-17-14(22-15)11-6-3-7-20-11/h1-2,4-5,8,11H,3,6-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUSELIUEYMLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzofuran core. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The oxolane moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as high-performance polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzofuran core are key structural features that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Pharmacological Differences

Hypothesized Impact: Improved aqueous solubility and membrane permeability relative to LMM5/LMM11, which required solubilization in DMSO and Pluronic F-127 for biological testing .

Amide Substituent: The benzofuran carboxamide in the target compound replaces the sulfamoyl benzamide groups in LMM5/LMM11. Sulfamoyl moieties are known for hydrogen-bonding interactions with fungal CYP51 enzymes (targets of fluconazole), suggesting LMM5/LMM11 may exhibit mechanistically distinct antifungal activity .

Table 2: Pharmacological and Physicochemical Comparison

Property Target Compound LMM5 LMM11 Fluconazole (Control)
Solubility Requirements Likely moderate (oxolan-2-yl) High (required DMSO/PF-127) High (required DMSO/PF-127) High (aqueous-compatible)
Putative Target Non-CYP51 enzymes/membranes CYP51-like CYP51-like CYP51
Structural Flexibility Moderate (oxolane + benzofuran) High (sulfamoyl + benzyl) High (sulfamoyl + cyclohexyl) Low (rigid triazole)

Biological Activity

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of derivatives that combine oxadiazole and benzofuran structures, which have been extensively studied for their pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound includes:

  • Benzofuran moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Oxadiazole ring : Often associated with enhanced biological activity due to its electron-withdrawing characteristics.

Synthesis typically involves multi-step chemical reactions that require precise control over conditions such as temperature and reagent concentrations to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor synthesis progress.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (nM)
CA-4HeLa4.6
CA-4MDA-MB-2314.5
CA-4A549180
CA-4HT-293100
CA-4MCF-7370

These results suggest that modifications in the benzofuran structure can significantly affect potency against different cancer types .

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) against M. tuberculosis and various fungal strains:

CompoundTarget OrganismMIC (µg/mL)
Compound 3M. tuberculosis H37Rv8
Compound 4M. tuberculosis H37Rv2

This highlights the potential of benzofuran-based compounds in developing new antimicrobial agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives act as dual inhibitors targeting both tubulin and HDAC pathways, enhancing their anticancer efficacy.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their antiproliferative effects across multiple cancer cell lines. The presence of specific functional groups was crucial for maintaining high potency .
  • Antimicrobial Evaluation : Compounds derived from benzofuran were tested against various bacterial and fungal strains, revealing significant activity that supports their potential as therapeutic agents .

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